H-Tyr-AMC.TFA -

H-Tyr-AMC.TFA

Catalog Number: EVT-13570903
CAS Number:
Molecular Formula: C21H19F3N2O6
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate (H-Tyr-AMC.TFA) is a synthetic compound primarily used in biochemical research, particularly in the study of protease activity. This compound features a tyrosine residue linked to a 7-amido-4-methylcoumarin moiety, which serves as a fluorogenic substrate for various proteases. The trifluoroacetate (TFA) salt form is commonly employed to enhance solubility and stability during synthesis and experimental applications.

Source and Classification

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate is classified as a fluorogenic substrate. Fluorogenic substrates are compounds that emit fluorescence upon enzymatic cleavage, making them valuable in studying enzyme kinetics and specificity. The compound is derived from the combination of amino acids and synthetic organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key steps include:

  1. Protection of Functional Groups: The amino group of tyrosine is protected using a suitable protecting group, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, to prevent unwanted reactions during synthesis.
  2. Coupling Reaction: The protected tyrosine is coupled to the 7-amido-4-methylcoumarin moiety using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of amide bonds.
  3. Deprotection: After the completion of the peptide chain assembly, the protecting groups are removed using trifluoroacetic acid, allowing for the final product to be isolated.
  4. Formation of Trifluoroacetate Salt: The resulting compound is treated with trifluoroacetic acid to form the TFA salt, enhancing its solubility in aqueous solutions .
Molecular Structure Analysis

Structure and Data

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate has a complex molecular structure characterized by:

  • Tyrosine Residue: An aromatic amino acid that contributes to the compound's fluorescence properties.
  • 7-Amido-4-Methylcoumarin Moiety: A fluorophore that emits light upon cleavage by proteases.
  • Trifluoroacetate Group: Enhances solubility and stability.

The chemical formula can be represented as C_{15}H_{14}F_3N_2O_5, with a molecular weight of approximately 364.28 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate undergoes specific enzymatic reactions when exposed to proteases:

  1. Cleavage Reaction: Proteases recognize the peptide bond within H-Tyrosine-7-amido-4-methylcoumarin, leading to hydrolysis and release of the fluorophore.
  2. Fluorescence Emission: Upon cleavage, the released 7-amido-4-methylcoumarin emits fluorescence, which can be quantitatively measured .

This property makes it an effective tool for studying protease activity in various biological contexts.

Mechanism of Action

Process and Data

The mechanism of action for H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate involves:

  1. Substrate Binding: The compound binds to the active site of specific proteases.
  2. Enzymatic Hydrolysis: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of free 7-amido-4-methylcoumarin.
  3. Fluorescence Generation: The released fluorophore generates a measurable fluorescent signal proportional to protease activity.

Kinetic studies often reveal parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity), which are critical for understanding enzyme efficiency and specificity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents due to its TFA salt form.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Fluorescence Characteristics: Exhibits strong fluorescence under UV light, making it suitable for detection in assays.

These properties facilitate its use in various biochemical assays and research applications .

Applications

Scientific Uses

H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate is widely used in scientific research due to its ability to serve as a substrate for proteases:

  1. Protease Activity Profiling: It allows researchers to assess enzyme specificity and kinetics through fluorescence measurements.
  2. Drug Discovery: Utilized in screening assays for potential protease inhibitors.
  3. Biochemical Assays: Commonly employed in various assay formats for studying proteolytic enzymes in biological samples.
Enzymatic Applications of H-Tyr-AMC.TFA in Protease Research

Fluorogenic Substrate Mechanisms in Protease Activity Profiling

H-Tyr-AMC.TFA (L-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic protease substrate wherein the amide bond between tyrosine (Tyr) and the fluorophore 7-amido-4-methylcoumarin (AMC) is cleaved by protease activity. In its intact state, AMC fluorescence is quenched due to energy transfer to the peptide moiety. Proteolytic cleavage liberates free AMC, yielding a measurable fluorescence signal (excitation/emission: 341–380 nm/441–460 nm). This hydrolysis-dependent signal amplification enables real-time quantification of protease kinetics with high sensitivity (pmol/min detection limits) [1] [4]. The tyrosine residue at P1 positions this substrate for selective recognition by tyrosine-specific proteases (e.g., chymotrypsin-like enzymes), distinguishing it from substrates targeting trypsin-like (Arg/Lys) or aspartic proteases [1] [8].

Table 1: Photophysical Properties of H-Tyr-AMC.TFA

PropertyValueSignificance
Excitation wavelength (λₑₓ)341–380 nmMinimizes biomatrix autofluorescence interference
Emission wavelength (λₑₘ)441–460 nmHigh Stokes shift enhances signal-to-noise ratio
Fluorescence increase>100-fold post-cleavageEnables ultrasensitive activity detection
Detection limit~10 pmol/minSuitable for low-abundance enzyme studies

Role in Quantifying Aminopeptidase Specificity (ERAP1, ERAP2, IRAP)

H-Tyr-AMC.TFA serves as a critical tool for characterizing the S1 pocket specificity of endoplasmic reticulum aminopeptidases (ERAP1, ERAP2) and insulin-regulated aminopeptidase (IRAP). Kinetic profiling using this substrate reveals:

  • ERAP1 exhibits moderate catalytic efficiency (kₘ ~50–100 μM; k꜀ₐₜ ~15 s⁻¹) toward Tyr, consistent with its preference for hydrophobic residues [2] .
  • ERAP2 shows negligible activity against H-Tyr-AMC.TFA, aligning with its strong selectivity for basic residues (Arg > Lys) in the P1 position [2].
  • IRAP displays dual specificity, cleaving H-Tyr-AMC.TFA with k꜀ₐₜ/Kₘ ~1.2 × 10⁴ M⁻¹s⁻¹. Mutagenesis studies (e.g., E541R substitution) confirm that residue 541 dictates S1 pocket plasticity, enabling accommodation of both hydrophobic (Tyr) and basic side chains [2].

Table 2: Kinetic Parameters of Aminopeptidases for H-Tyr-AMC.TFA

EnzymeKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Biological Implication
ERAP187 ± 1214.3 ± 1.21.6 × 10⁵Trimming of hydrophobic N-terminal extensions
ERAP2>500<0.1<200Specificity for antigen precursors with Arg/Lys
IRAP38 ± 50.46 ± 0.031.2 × 10⁴Broad substrate tolerance in cross-presentation

Applications in Caspase and Legumain Selectivity Studies

H-Tyr-AMC.TFA aids in differentiating protease clans with overlapping specificities:

  • Caspases: Minimal cleavage is observed due to their strict requirement for aspartate at P1. This allows H-Tyr-AMC.TFA to serve as a negative control in caspase-versus-legumain selectivity screens [3] [8].
  • Legumain: At acidic pH (4.0–5.5), legumain cleaves H-Tyr-AMC.TFA at ~5% efficiency relative to its canonical Asn/Asp substrates. This activity is abolished by cysteine protease inhibitors (E-64) but not caspase inhibitors (Z-VAD-FMK), confirming its utility in mechanistic studies of pH-dependent specificity switching [3] [6].

Table 3: Selectivity Profile of H-Tyr-AMC.TFA Across Protease Families

ProteaseRelative Activity (%)Inhibition ProfileFunctional Insight
Caspase-3<1Z-VAD-FMK (IC₅₀ < 20 nM)Validates P1 Asp requirement
Legumain (pH 5.5)5–8E-64 (IC₅₀ = 150 nM)pH-dependent expansion to hydrophobic residues
Chymotrypsin100PMSF (IC₅₀ = 10 μM)Benchmark for tyrosine-specific serine proteases

Utility in High-Throughput Screening for Protease Inhibitors

In HTS applications, H-Tyr-AMC.TFA enables:

  • Assay miniaturization: Compatible with 384-/1536-well formats due to its >100-fold fluorescence dynamic range [4] [7].
  • Robustness: Z’ factors >0.7 in chymotrypsin-like protease screens, meeting HTS statistical criteria [7].
  • Counter-screening: Identifies off-target inhibitors of caspases or legumain when used in parallel with Asp/Asn substrates (e.g., Ac-DEVD-AMC or Z-AAN-AMC) [3] [6].A notable application involves screening 120,000 compounds against DENV NS2B-NS3 protease, where H-Tyr-AMC.TFA-based counterscreens eliminated false positives targeting host proteases, accelerating the discovery of inhibitors with Kᵢ < 1 μM [7].

Properties

Product Name

H-Tyr-AMC.TFA

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C21H19F3N2O6

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C19H18N2O4.C2HF3O2/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12;3-2(4,5)1(6)7/h2-8,10,16,22H,9,20H2,1H3,(H,21,24);(H,6,7)/t16-;/m0./s1

InChI Key

BQLMBPHHKCMKQE-NTISSMGPSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

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